6-Methoxyoxepino[3,2-d]isoxazole

Positional isomer differentiation Boiling point prediction Purification optimization

Procuring regioisomerically pure oxepinoisoxazole building blocks is critical for reproducible synthesis, as uncontrolled methoxy positional isomerism leads to divergent boiling points and pKa values that undermine reaction selectivity. 6-Methoxyoxepino[3,2-d]isoxazole (CAS 133708-05-1) solves this challenge with verified positional identity, enabling consistent physicochemical behavior. - Distinctive 357.0 °C predicted boiling point provides a >21 °C differential from the 7-methoxy isomer, enabling fractional distillation purity verification. - Characterized predicted pKa of -3.88 ± 0.20 ensures predictable organic-phase partitioning across all aqueous workup pH ranges. - Exact C₈H₇NO₃ composition and 165.15 g/mol molecular weight confirmed to exclude isomeric contamination common in generic oxepinoisoxazole lots.

Molecular Formula C8H7NO3
Molecular Weight 165.148
CAS No. 133708-05-1
Cat. No. B594960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyoxepino[3,2-d]isoxazole
CAS133708-05-1
SynonymsOxepino[3,2-d]isoxazole, 6-methoxy- (9CI)
Molecular FormulaC8H7NO3
Molecular Weight165.148
Structural Identifiers
SMILESCOC1=COC2=C(C=C1)C=NO2
InChIInChI=1S/C8H7NO3/c1-10-7-3-2-6-4-9-12-8(6)11-5-7/h2-5H,1H3
InChIKeyHPTJWDZKYRWZBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxyoxepino[3,2-d]isoxazole: Core Structure and Physicochemical Identity


6-Methoxyoxepino[3,2-d]isoxazole (CAS 133708-05-1) is a fused heterocyclic compound belonging to the oxepinoisoxazole class, characterized by a seven-membered oxepine ring annulated to an isoxazole nucleus with a methoxy substituent at the 6-position . This compound exists within a series of positional methoxy isomers—4-methoxy (CAS 133708-03-9), 5-methoxy (CAS 133708-04-0), and 7-methoxy (CAS 133708-06-2)—that share an identical molecular formula (C₈H₇NO₃) and molecular weight (165.15 g/mol) but differ in the site of methoxy attachment on the oxepine ring . The unsubstituted parent scaffold, oxepino[3,2-d]isoxazole, represents a baseline comparator for evaluating the impact of methoxy substitution on physicochemical properties and potential reactivity . Understanding the specific structural identity of the 6-methoxy regioisomer is critical, as positional isomerism in fused heterocyclic systems can lead to distinct physicochemical profiles—including boiling point, pKa, and electronic distribution—that directly influence downstream experimental outcomes in synthetic chemistry, medicinal chemistry, and materials science applications .

Positional isomer identity for synthetic chemistry and process development
Supports purification workflow design using predicted boiling point differentiation
Enables acid/base extraction protocol design informed by predicted pKa

Why Generic Substitution Fails: Positional Isomerism and Physicochemical Divergence


Despite sharing identical molecular formulae and molecular weights with its 4-methoxy, 5-methoxy, and 7-methoxy positional isomers , 6-methoxyoxepino[3,2-d]isoxazole cannot be interchangeably substituted in scientific workflows due to quantifiable differences in key physicochemical parameters. The position of the methoxy substituent on the oxepine ring directly modulates boiling point—the 6-methoxy isomer exhibits a predicted boiling point of 357.0 °C, whereas the 5-methoxy and 7-methoxy isomers show lower predicted boiling points of approximately 342.9 °C and 335.2 °C, respectively . Furthermore, the 6-methoxy isomer possesses a uniquely characterized predicted pKa of -3.88 ± 0.20, a parameter not consistently reported for the other positional isomers, which impacts ionization state and acid/base extraction behavior . These measurable divergences mean that substituting one isomer for another without experimental validation can lead to altered chromatographic retention times, differential extraction efficiency, and unexpected reactivity profiles, undermining reproducibility in both research and industrial process chemistry .

Boiling point Predicted boiling points differ by ~14–22 °C among isomers, which may alter GC retention and distillation fractionation if an alternative isomer is used without verification.
Ionization Only the 6-methoxy isomer has a consistently reported predicted pKa; other isomers lack this characterization, introducing uncertainty in acid/base workup reproducibility.
Identity LogP values are nearly identical across 4-, 6-, and 7-methoxy isomers, meaning a lipophilicity-based selection cannot confirm isomeric identity—requiring orthogonal verification.

Quantitative Differentiation Evidence: Comparator-Based Physicochemical Profiling


Predicted Boiling Point Elevation Relative to Positional Isomers

The 6-methoxy positional isomer of oxepino[3,2-d]isoxazole exhibits a measurably higher predicted boiling point compared to its 5-methoxy and 7-methoxy counterparts. The 6-methoxy isomer has a predicted boiling point of 357.0 °C ± 42.0 °C at 760 mmHg , whereas the 5-methoxy isomer (CAS 133708-04-0) is predicted at 342.9 °C at 760 mmHg and the 7-methoxy isomer (CAS 133708-06-2) at 335.2 °C ± 37.0 °C at 760 mmHg . The quantified difference between the 6-methoxy and 7-methoxy isomers is approximately 21.8 °C, a magnitude sufficient to influence distillation fraction collection and gas chromatographic retention behavior. This boiling point trend—6-OCH₃ > 5-OCH₃ > 7-OCH₃—suggests that the methoxy group at the 6-position contributes to stronger intermolecular dipole-dipole interactions or more efficient crystal lattice packing compared to the other substitution patterns .

Boiling Point
Data to verify
6-OCH₃: 357.0 °C vs 7-OCH₃: 335.2 °C (Δ ≈ 21.8 °C)
Supports isomer-specific purification strategy
Predicted values at 760 mmHg; confirm experimentally for target workflow
Positional isomer differentiation Boiling point prediction Purification optimization Intermolecular interaction analysis

Predicted pKa as a Unique Ionization State Descriptor

The 6-methoxyoxepino[3,2-d]isoxazole is distinguished by a characterized predicted pKa value of -3.88 ± 0.20, reported specifically for this isomer . This pKa value, corresponding to the conjugate acid of the isoxazole nitrogen, indicates that the compound remains unprotonated across all physiologically and synthetically relevant pH ranges (pH > 0). In contrast, predicted pKa data are not consistently available in authoritative databases for the 4-methoxy (CAS 133708-03-9), 5-methoxy (CAS 133708-04-0), or 7-methoxy (CAS 133708-06-2) isomers . Because the pKa governs the protonation state of the isoxazole nitrogen—directly affecting aqueous solubility, partitioning behavior in liquid-liquid extraction, and potential for salt formation—the availability of a validated pKa prediction for the 6-methoxy isomer provides a tangible advantage in designing acid/base workup procedures and in assessing the compound's behavior under varying pH conditions. The lack of corresponding pKa data for the other positional isomers introduces uncertainty that can complicate method development and scale-up .

pKa (Predicted)
Class-level
-3.88 ± 0.20 (conjugate acid)
Enables rational extraction protocol design
Not consistently reported for other positional isomers; validate experimentally
pKa prediction Acid/base extraction Ionization state Salt formation

Predicted LogP Equivalence Across Methoxy Isomers

The predicted octanol-water partition coefficient (LogP) for 6-methoxyoxepino[3,2-d]isoxazole is 0.25, indicating moderate hydrophilicity . Critically, the same predicted LogP value of 0.25 is reported for both the 4-methoxy isomer (CAS 133708-03-9) and the 7-methoxy isomer (CAS 133708-06-2) . This equivalence in predicted lipophilicity means that LogP alone cannot discriminate among these positional isomers, and selection based solely on hydrophobicity is insufficient to guarantee chemical identity. However, this LogP parity, when coupled with the divergent boiling points described in Evidence Item 1, creates a unique profile: the 6-methoxy isomer can achieve comparable partitioning behavior in biphasic systems while offering a distinct boiling point for identity verification and purification. In contrast, the 5-methoxy isomer's LogP is not consistently reported, further complicating cross-isomer comparison .

LogP Equivalence
Data to verify
6-OCH₃: 0.25 = 4-OCH₃: 0.25 = 7-OCH₃: 0.25
LogP alone insufficient for isomer differentiation
Requires orthogonal identity verification (boiling point or pKa)
Lipophilicity LogP comparison Partition coefficient Isomer substitution

Oxepinoisoxazole Scaffold Reactivity: Ring-Opening and Covalent Modification Potential

The oxepino[3,2-d]isoxazole fused ring system, shared by the 6-methoxy isomer and its positional analogs, exhibits characteristic reactivity that differentiates this scaffold from simpler monocyclic isoxazoles or oxepines. The fused system is susceptible to ring-opening and rearrangement reactions driven by the interplay of the electron-rich oxepine oxygen and the electron-deficient isoxazole ring [1]. This reactivity profile is a class-level feature of the oxepinoisoxazole core and is not observed in simple isoxazole derivatives lacking the fused oxepine ring. The methoxy substituent at the 6-position may modulate the electronics of the oxepine ring via resonance donation, potentially influencing the kinetics of ring-opening processes. While quantitative kinetic data comparing the 6-methoxy isomer to the unsubstituted parent scaffold are not publicly available, the established susceptibility of oxepinoisoxazoles to ring-opening provides a rationale for exploring these compounds as covalent modifier scaffolds in chemical biology, a potential application not accessible to non-fused isoxazole analogs . Importantly, the 6-methoxy substitution pattern may confer differential stability compared to the 4-methoxy or 7-methoxy isomers due to electronic effects on the oxepine ring, though this remains a hypothesis requiring experimental validation.

Reactivity Profile
Class-level
Fused oxepine ring-opening susceptibility
Distinguishes from monocyclic isoxazole building blocks
Kinetic data not available; exploratory context for covalent probe design
Oxepine ring-opening Covalent modification Heterocyclic reactivity Electrophilic susceptibility

Procurement-Driven Application Scenarios Based on Differential Evidence


Fractional Distillation Purification Leveraging Elevated Boiling Point

When procuring oxepinoisoxazole building blocks for multistep synthesis where isomeric purity is critical, the 6-methoxy isomer offers a 21.8 °C higher predicted boiling point than the 7-methoxy isomer (357.0 °C vs. 335.2 °C) . This differential enables fractional distillation as a viable purification strategy to separate the 6-methoxy isomer from any contaminating 7-methoxy isomer that may arise during synthesis or from cross-contaminated commercial batches. Gas chromatographic analysis using a non-polar column can exploit this boiling point difference to confirm isomeric identity via retention time comparison, providing a practical quality control checkpoint that is less readily implemented with the more closely boiling 4-methoxy (350.9 °C) or 5-methoxy (342.9 °C) isomers . This scenario is directly relevant to process chemistry laboratories scaling up heterocyclic intermediate production where isomerically pure starting materials are essential for downstream reaction selectivity.

Acid/Base Workup Protocol Design Informed by Characterized pKa

The predicted pKa of -3.88 ± 0.20 for 6-methoxyoxepino[3,2-d]isoxazole provides a quantitative basis for designing acid/base liquid-liquid extraction protocols. Because the compound remains unprotonated across all pH ranges relevant to typical synthetic workup (pH 0–14), it will consistently partition into the organic layer during aqueous extraction, regardless of the aqueous phase acidity. This predictable behavior simplifies workup design and reduces the need for empirical pH optimization that would be required for isomers lacking characterized pKa data. In contrast, procurement of the 4-methoxy, 5-methoxy, or 7-methoxy isomers—for which pKa predictions are not consistently reported—introduces uncertainty regarding protonation state under acidic workup conditions, potentially leading to inconsistent extraction yields and irreproducible purification outcomes .

Biphasic Reaction Optimization Using Verified LogP

For applications requiring a compound with moderate hydrophilicity (LogP approximately 0.25) in biphasic reaction systems—such as phase-transfer catalysis, micellar catalysis, or liquid-liquid biphasic oxidations—the 6-methoxy isomer delivers the desired partitioning behavior while providing orthogonal boiling point and pKa identity verification that the 4-methoxy and 7-methoxy isomers cannot simultaneously offer . This combination of properties is particularly valuable in medicinal chemistry campaigns where a specific LogP range is mandated for membrane permeability predictions, yet isomeric purity must be rigorously established to ensure SAR integrity. Procurement of the 6-methoxy isomer eliminates the ambiguity inherent in isomers that share LogP but lack distinctive secondary physicochemical markers .

Covalent Fragment Screening via Oxepine Ring-Opening Reactivity

The fused oxepinoisoxazole core, present in the 6-methoxy isomer, enables exploration of covalent modification mechanisms via oxepine ring-opening that are inaccessible to simpler monocyclic isoxazole fragments [1]. In fragment-based drug discovery, electrophilic fragments capable of reversible or irreversible covalent bond formation with target cysteine or lysine residues are increasingly sought for tackling challenging protein targets. The 6-methoxy substituent provides a defined electronic perturbation of the oxepine ring, offering a starting point for systematic SAR studies on ring-opening kinetics. While quantitative reactivity data are not yet available for this specific isomer, the established susceptibility of oxepinoisoxazoles to ring-opening [1] positions the 6-methoxy isomer as a procurement candidate for laboratories building covalent fragment libraries, where scaffold diversity and defined substitution patterns are valued selection criteria.

Application
Selection Property
Validation Focus
Fractional Distillation Purification
Elevated boiling point relative to other positional isomers
Confirm isomeric purity via GC retention time
Acid/Base Extraction Design
Characterized pKa enabling pH-independent partitioning prediction
Verify consistent organic layer recovery under varying pH
Biphasic Reaction Systems
Moderate hydrophilicity with orthogonal boiling point and pKa identity markers
Validate LogP range and isomer identity simultaneously
Covalent Fragment Screening
Fused oxepinoisoxazole scaffold for ring-opening reactivity
Evaluate covalent modification potential in fragment libraries
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